molecular formula C5H6BrNO2 B13944887 5-Bromo-2-methyl-4-oxazolemethanol

5-Bromo-2-methyl-4-oxazolemethanol

Cat. No.: B13944887
M. Wt: 192.01 g/mol
InChI Key: NLYSKJZTFIRLTB-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-oxazolemethanol is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 4th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4-oxazolemethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenone with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-4-oxazolemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-Bromo-2-methyl-4-oxazolecarboxylic acid.

    Reduction: Formation of 2-methyl-4-oxazolemethanol.

    Substitution: Formation of 5-substituted derivatives, such as 5-amino-2-methyl-4-oxazolemethanol.

Scientific Research Applications

5-Bromo-2-methyl-4-oxazolemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4-oxazolemethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound, lacking the bromine and hydroxymethyl groups.

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: Contains an additional nitrogen atom in the ring.

Uniqueness

5-Bromo-2-methyl-4-oxazolemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the hydroxymethyl group provides additional sites for functionalization.

Properties

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

(5-bromo-2-methyl-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C5H6BrNO2/c1-3-7-4(2-8)5(6)9-3/h8H,2H2,1H3

InChI Key

NLYSKJZTFIRLTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)Br)CO

Origin of Product

United States

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